4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)13-4-6-14(26-2)7-5-13)24(23-12)20-21-16-9-8-15(27-3)11-17(16)28-20/h4-11H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDXKLWWMCQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the benzo[d]thiazole unit, such as this one, have been known to exhibit a wide range of biological and medicinal activities. Notable examples include action as potent and selective human adenosine A3 receptor antagonists and cholinesterase inhibitors.
Mode of Action
It is known that the compound has shown inhibitory activity against cox-1, which suggests that it may interact with its targets to inhibit certain enzymes, leading to its observed effects.
Biochemical Pathways
Given its inhibitory activity against cox-1, it can be inferred that it may affect the biochemical pathways involving this enzyme, potentially leading to downstream effects such as the modulation of inflammatory responses.
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility in certain bases, which could potentially impact the bioavailability of this compound.
Result of Action
Compounds with similar structures have shown to inhibit cox-1, suggesting that this compound may also have anti-inflammatory properties.
Chemical Reactions Analysis
Chemical Reactions of 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
This compound is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its chemical reactions, focusing on synthesis pathways, reactivity, and relevant research findings.
Reactivity and Functional Group Transformations
The compound exhibits several reactive functional groups that can participate in various chemical reactions:
-
Amide Bond Formation : The amide bond in the structure is susceptible to hydrolysis under acidic or basic conditions, which could lead to the regeneration of the corresponding carboxylic acid and amine.
-
Nucleophilic Substitution : The methoxy groups present in the structure can undergo nucleophilic substitution reactions, particularly under basic conditions or in the presence of strong nucleophiles.
-
Electrophilic Aromatic Substitution : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at different positions on the benzene rings.
Biological Activity and Research Findings
Recent studies have focused on evaluating the biological activity of compounds related to this compound:
-
Antimicrobial Activity : Research indicates that similar benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazoles have shown effectiveness against various bacterial strains, suggesting that modifications to the structure could enhance these properties .
-
Anticancer Potential : Some studies have reported that benzothiazole-based compounds possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. These findings highlight the potential therapeutic applications of this class of compounds .
Data Tables and Comparative Analysis
The following table summarizes key research findings related to similar compounds and their biological activities:
| Compound Name | Structure Features | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Benzothiazole | 250 | Antimicrobial |
| Compound B | Pyrazole derivative | 100 | Anticancer |
| Compound C | Thiazole-based | 50 | Antimicrobial |
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs.
- Methoxy Positioning : The 6-methoxy group on benzo[d]thiazol is conserved across analogs, suggesting its role in enhancing lipophilicity and target binding .
Pharmacological Activity Comparison
Antimicrobial Activity
Enzyme Inhibition Potential
- Pyrimidinone Analogs (e.g., Compound 22): N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-isopropylbenzamide demonstrated selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase (AC1), with HPLC purity >97% .
- Target Compound: Replacing pyrimidinone with benzo[d]thiazol could shift selectivity toward kinases or proteases, leveraging the thiazol ring’s affinity for metal ions in active sites .
Key Differences :
- The target compound’s synthesis likely involves amide bond formation, similar to pyrimidinone derivatives , whereas triazole analogs use copper-catalyzed click chemistry for regioselectivity .
- Malonate esters require chiral catalysts for enantiomeric excess (e.g., 80% ee for 5ir), contrasting with the target compound’s non-chiral synthesis .
Physicochemical Properties
- Melting Points : Benzo[d]thiazol-containing compounds generally exhibit moderate melting points (e.g., 78–80°C for 5ir vs. 74–76°C for diethyl malonates ), suggesting the target compound may have similar thermal stability.
- Solubility: Methoxy groups in 10a-j and the target compound likely improve aqueous solubility compared to non-polar analogs like 5hc (125–127°C mp) .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and benzothiazole rings. For example:
- Step 1: Condensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazole core, followed by coupling with a 6-methoxybenzothiazole moiety under basic conditions .
- Step 2: Amide bond formation between the pyrazole-benzothiazole intermediate and 4-methoxybenzoyl chloride in dry tetrahydrofuran (THF) with a coupling agent like DCC (dicyclohexylcarbodiimide) .
Key conditions: Use of anhydrous solvents, controlled temperature (0–5°C for coupling reactions), and catalysts like triethylamine to enhance reactivity. Yield optimization requires purification via column chromatography and recrystallization from methanol .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what characteristic signals should be observed?
- 1H/13C NMR:
- Pyrazole protons appear as singlets at δ 6.2–6.8 ppm.
- Methoxy groups show sharp singlets at δ 3.8–4.0 ppm.
- Benzothiazole aromatic protons resonate at δ 7.5–8.2 ppm .
- IR Spectroscopy:
- Amide C=O stretch at ~1650–1680 cm⁻¹.
- Benzothiazole C=N stretch at ~1600 cm⁻¹ .
- Mass Spectrometry:
- Molecular ion peak [M+H]+ corresponding to the molecular weight (e.g., ~435 g/mol) .
Q. What preliminary biological assays are recommended to screen this compound for therapeutic potential?
- Enzyme inhibition assays: Test against kinases or metabolic enzymes (e.g., PFOR enzyme) using spectrophotometric methods to monitor NADH oxidation .
- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50 values calculated using dose-response curves .
- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria to measure inhibition zones .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling: Assess bioavailability via HPLC analysis of plasma samples after oral administration in rodent models to identify absorption limitations .
- Metabolite identification: Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC50 values with achievable plasma concentrations .
Q. What strategies enhance selectivity for enzymatic targets while minimizing off-target effects?
- Structure-activity relationship (SAR) studies: Modify substituents on the benzothiazole ring (e.g., replacing methoxy with halogens) to alter steric and electronic interactions with target proteins .
- Molecular docking simulations: Use software like AutoDock Vina to predict binding modes and identify key residues (e.g., hydrogen bonds with Thr123 or hydrophobic interactions with Phe256) .
- Selectivity profiling: Screen against panels of related enzymes (e.g., kinase isoforms) using competitive binding assays .
Q. What computational approaches predict binding affinity and interaction mechanisms with target proteins?
- Molecular dynamics (MD) simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with His189) .
- Free energy calculations: Use MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .
- Pharmacophore modeling: Map essential features (e.g., hydrogen bond acceptors near the benzamide moiety) to guide scaffold optimization .
Q. How do substituent variations on the benzothiazole and pyrazole rings affect pharmacokinetic properties?
- LogP analysis: Replace methoxy groups with polar substituents (e.g., -OH) to improve solubility, measured via shake-flask method .
- Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation; fluorinated analogs often show enhanced stability .
- Plasma protein binding: Use equilibrium dialysis to quantify unbound fraction; bulky tert-butyl groups reduce binding to albumin .
Methodological Notes
- Data validation: Always cross-reference NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity .
- Reaction troubleshooting: If coupling reactions fail, switch to HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a more efficient activator .
- Biological assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across three independent experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
